

Application Notes and Protocols: 1-Methylimidazolidine-2-thione in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylimidazolidine-2-thione

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This document provides detailed application notes on the potential use of **1-Methylimidazolidine-2-thione** as a ligand in cross-coupling catalysis, drawing parallels with structurally similar and well-established ligand classes. It also includes a comprehensive experimental protocol for the synthesis of **1-Methylimidazolidine-2-thione**.

Application Notes

Introduction to 1-Methylimidazolidine-2-thione

1-Methylimidazolidine-2-thione is a cyclic thiourea derivative with the molecular formula $C_4H_8N_2S$.^[1] Its structure features a five-membered imidazolidine ring with a methyl group on one nitrogen atom and a thione group. This compound and its derivatives are of interest in medicinal chemistry and have been explored for various biological activities.^{[2][3]} While its direct application as a primary ligand in mainstream cross-coupling reactions is not yet extensively documented, its structural and electronic properties suggest potential as a ligand for transition metal catalysts.

Potential as a Ligand in Cross-Coupling Catalysis

The utility of N-heterocyclic carbenes (NHCs) as ligands in palladium-catalyzed cross-coupling reactions is well-established.^{[4][5]} NHCs are known for forming strong bonds with metal

centers, leading to stable and highly active catalysts.[6] N-heterocyclic thiones (NHTs), such as **1-Methylimidazolidine-2-thione**, are structurally analogous to NHCs and can be considered as "masked" carbenes. The sulfur atom in NHTs can coordinate to a metal center, and these ligands can potentially be converted to the corresponding NHCs under certain reaction conditions.

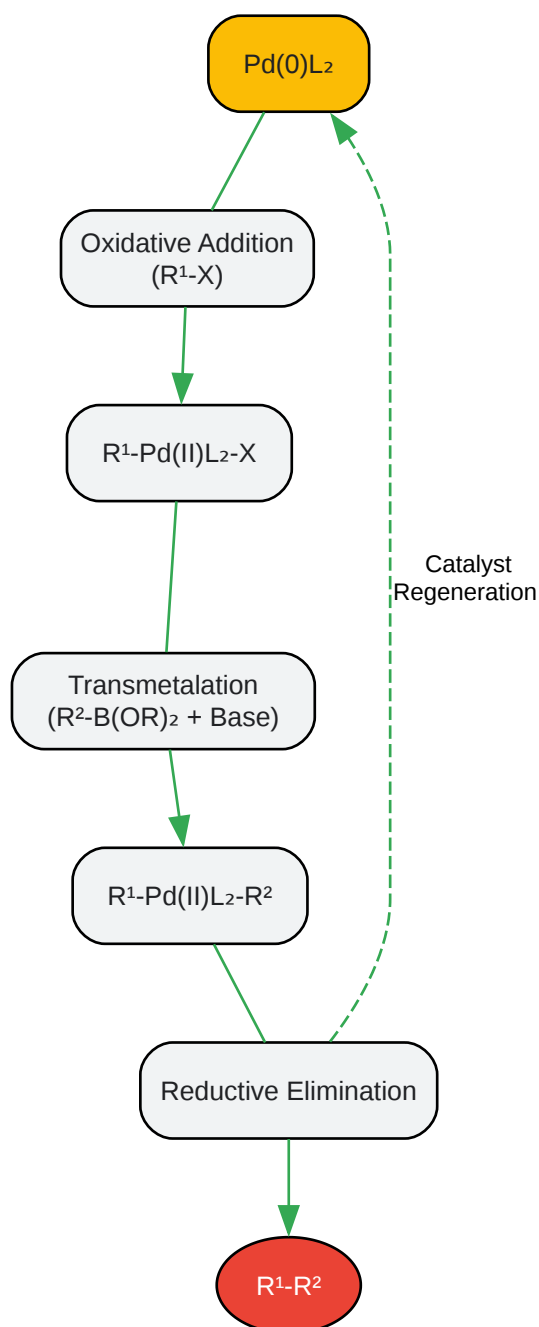
The electronic properties of NHTs make them interesting candidates for ligands. They are generally considered to be strong σ -donors, which can facilitate the oxidative addition step in catalytic cycles. The steric bulk of the ligand can be tuned by modifying the substituents on the nitrogen atoms, which in turn can influence the reductive elimination step. While imidazolylidene carbenes are a major player in transition metal catalysis, the related thione derivatives are an emerging area of investigation.[7] Chiral imidazolidine-2-thiones have been reported as ligands for asymmetric catalysis, indicating their capability to coordinate with metal centers and influence chemical transformations.[2][3]

The diagram below illustrates the structural relationship between N-heterocyclic carbenes (NHCs) and N-heterocyclic thiones (NHTs).

Caption: Structural similarity between NHCs and NHTs.

Potential Role in a Generic Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, relying on a palladium catalyst to form carbon-carbon bonds.[8][9] A ligand is crucial for stabilizing the palladium center and modulating its reactivity.[10][11] A ligand such as **1-Methylimidazolidine-2-thione** could potentially participate in the catalytic cycle as depicted below, where 'L' represents the ligand. The strong σ -donating character of such a ligand could promote the initial oxidative addition step.



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Caption: A generic Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Synthesis of 1-Methylimidazolidine-2-thione

This protocol is adapted from the literature for the synthesis of **1-Methylimidazolidine-2-thione** from 1-methylethylenediamine and carbon disulfide.[12]

Materials and Reagents:

Reagent/Material	Formula	Molar Mass (g/mol)	Amount	Moles (mmol)
1-Methylethylenediamine	C ₃ H ₁₀ N ₂	74.12	3.8 g	51
Carbon Disulfide	CS ₂	76.13	3.6 mL	59.65
Ethanol	C ₂ H ₅ OH	46.07	9 mL	-
Water	H ₂ O	18.02	9 mL	-
Concentrated HCl	HCl	36.46	0.5 mL	-
Acetone (cold)	C ₃ H ₆ O	58.08	As needed	-

Experimental Procedure:

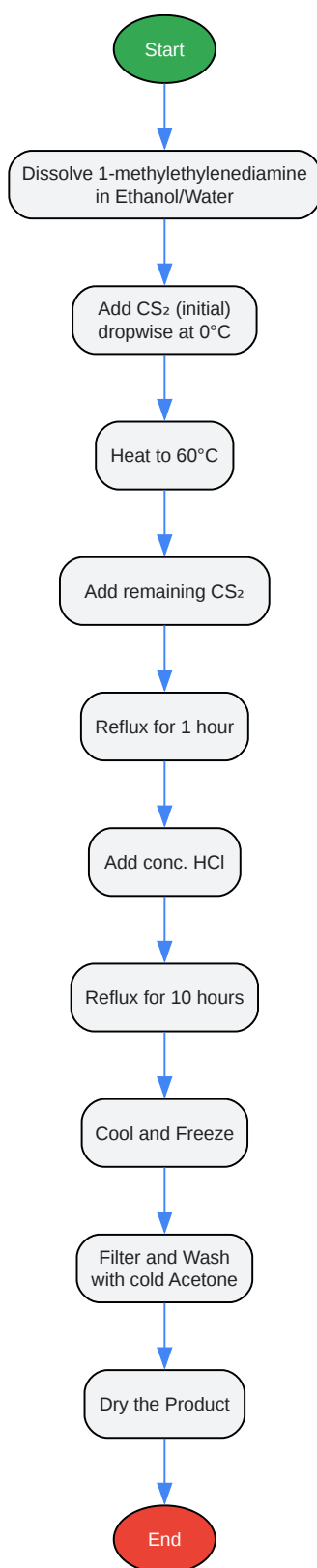
- To a solution of 1-methylethylenediamine (3.8 g, 51 mmol) in a mixture of ethanol (9 mL) and water (9 mL), add carbon disulfide (0.6 mL, 9.95 mmol) dropwise while cooling the reaction mixture in an ice bath. A white precipitate will form.
- Heat the reaction mixture to 60°C and add a further quantity of carbon disulfide (3 mL, 49.7 mmol). The initial precipitate will dissolve, followed by the formation of a large amount of white solid.
- Heat the reaction mixture under reflux (approximately 110°C) for 1 hour.
- Add concentrated HCl (0.5 mL) to the mixture.
- Continue to heat the mixture under reflux for an additional 10 hours.

- After the reflux period, cool the reaction mixture and store it in a freezer to facilitate complete precipitation.
- Filter the resulting precipitate and wash it with cold acetone.
- Dry the solid product to obtain **1-Methylimidazolidine-2-thione**. The reported yield is 55%.
[\[12\]](#)

Characterization Data:

- Appearance: White solid
- ^1H NMR (CDCl_3 , ppm): 5.7 (sb, 1H, NH), 3.72 (m, 2H, C_4H), 3.57 (m, 2H, C_5H), 3.15 (s, 3H, CH_3)[\[12\]](#)
- IR (KBr, cm^{-1}): 3196 (m, N-H), 2945 (w, C-H), 2872 (w, C-H), 1512 (s, C-N + C-H), 1480 (m), 1200 (s, C=S), 958 (s, N- CH_3)[\[12\]](#)

The workflow for the synthesis is illustrated in the following diagram.



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Caption: Workflow for the synthesis of **1-Methylimidazolidine-2-thione**.

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